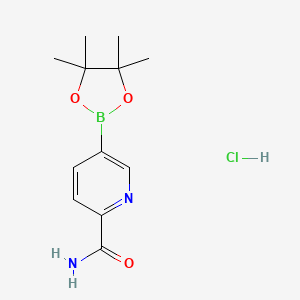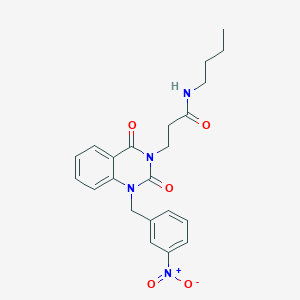![molecular formula C16H16F2N2O4S2 B2962749 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide CAS No. 941940-51-8](/img/structure/B2962749.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Each of these groups can potentially undergo different types of reactions under different conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, similar compounds often have unique properties that make them useful in various applications .Scientific Research Applications
COX-2 Inhibition for Arthritis and Pain Treatment
A study by Hashimoto et al. (2002) explored a series of benzenesulfonamide derivatives, including those with structural similarities to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide. These derivatives demonstrated potent inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in the treatment of conditions like rheumatoid arthritis and acute pain. The introduction of a fluorine atom into these compounds significantly improved COX-1/COX-2 selectivity, enhancing their potential as selective COX-2 inhibitors for therapeutic applications (Hashimoto et al., 2002).
HIF-1 Pathway Inhibition in Cancer Therapy
In cancer research, Mun et al. (2012) found that certain arylsulfonamide analogs, structurally related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide, acted as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway. This pathway plays a crucial role in tumor growth and angiogenesis, making these compounds promising as anti-cancer agents. The study emphasized the importance of specific structural components in enhancing the pharmacological properties of these molecules for cancer treatment (Mun et al., 2012).
Synthesis of Benzothiazines
Catsoulacos (1971) investigated the synthesis of substituted 1,2-benzothiazin-3-ones, a class of compounds to which N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide belongs. These compounds were synthesized through cyclization of benzenesulfonamides, demonstrating the potential of this chemical structure in the production of various therapeutically relevant molecules (Catsoulacos, 1971).
Carbonic Anhydrase Inhibition for Anti-tumor Activity
Gul et al. (2016) synthesized a series of benzenesulfonamides that showed potent inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes including tumor progression. The study indicated that these compounds, similar in structure to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide, could be potential candidates for anti-tumor drugs (Gul et al., 2016).
Electrophilic Cyanation in Pharmaceutical Synthesis
Anbarasan et al. (2011) explored the use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides. This process is significant in the synthesis of various pharmaceutical intermediates, suggesting the relevance of benzenesulfonamides in the development of new drugs (Anbarasan et al., 2011).
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4S2/c17-12-3-8-15(18)16(11-12)26(23,24)19-13-4-6-14(7-5-13)20-9-1-2-10-25(20,21)22/h3-8,11,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGHSWMQBWXBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962670.png)
![1-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2962671.png)


![2-[4-[(4-Fluorosulfonyloxyphenyl)methylamino]phenyl]triazole](/img/structure/B2962675.png)

![5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2962678.png)

![2-(Oxan-4-yl)-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2962681.png)

![tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate](/img/structure/B2962683.png)
